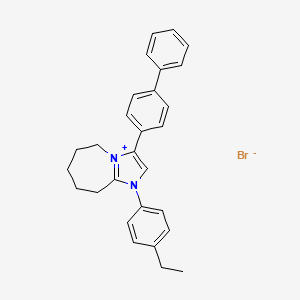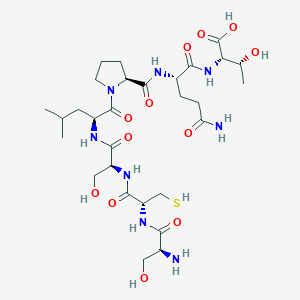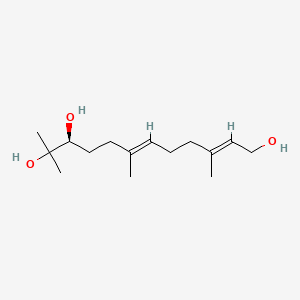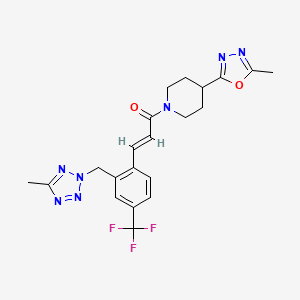
ATX inhibitor 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATX inhibitor 7 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ATX inhibitor 7 involves several synthetic steps, including the formation of key intermediates and their subsequent functionalization . The synthetic route typically starts with the preparation of an aromatic heterocyclic compound, followed by various chemical transformations such as halogenation, nucleophilic substitution, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process . This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards . The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
ATX inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
ATX inhibitor 7 has a wide range of scientific research applications, including:
Wirkmechanismus
ATX inhibitor 7 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity . This prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, reducing the downstream signaling pathways involved in cell proliferation, migration, and cytokine production . The molecular targets include the active site residues of autotaxin, and the pathways involved are the lysophosphatidic acid signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BBT-877: A potent autotaxin inhibitor with a different chemical structure and mechanism of action.
BLD-0409: An autotaxin inhibitor with promising preclinical results.
Uniqueness of ATX Inhibitor 7
This compound is unique due to its specific binding mode and high potency in inhibiting autotaxin . It has shown superior efficacy in preclinical studies compared to other autotaxin inhibitors, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C21H22F3N7O2 |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
(E)-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-[2-[(5-methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22F3N7O2/c1-13-25-29-31(28-13)12-17-11-18(21(22,23)24)5-3-15(17)4-6-19(32)30-9-7-16(8-10-30)20-27-26-14(2)33-20/h3-6,11,16H,7-10,12H2,1-2H3/b6-4+ |
InChI-Schlüssel |
YFDNXWTWDPWCOC-GQCTYLIASA-N |
Isomerische SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)/C=C/C(=O)N3CCC(CC3)C4=NN=C(O4)C |
Kanonische SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)C=CC(=O)N3CCC(CC3)C4=NN=C(O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
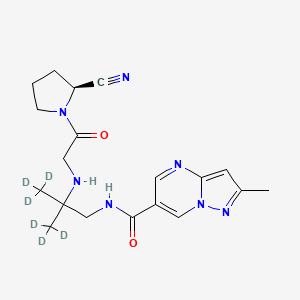
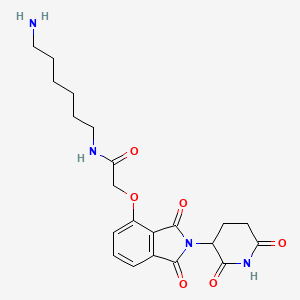
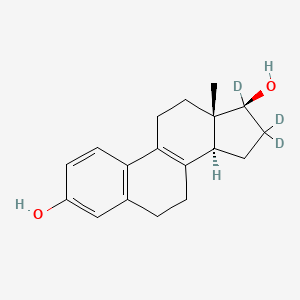
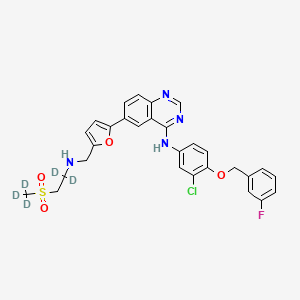

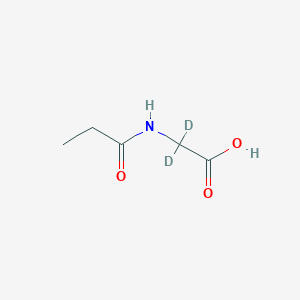
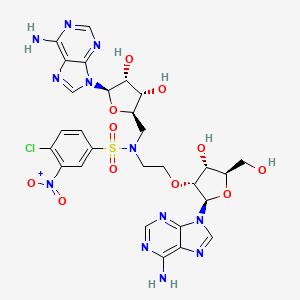
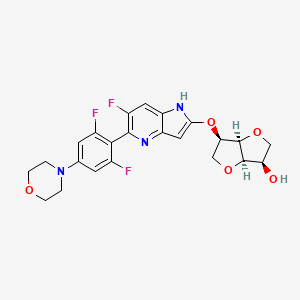
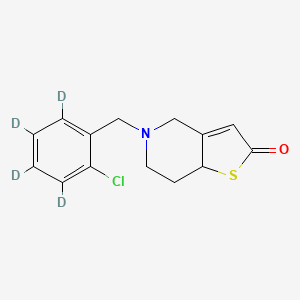
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
